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Introduction: The Significance of Sterically
Hindered Sulfonamides
Sulfonamides are a cornerstone class of compounds in medicinal chemistry and organic

synthesis, renowned for their wide spectrum of biological activities, including antimicrobial,

antiviral, and anticancer properties.[1] Within this broad family, 2,4,6-
trimethylbenzenesulfonamide holds a unique position. Its structure is characterized by a

sulfonamide functional group (-SO2NH2) attached to a mesitylene (2,4,6-trimethylphenyl)

moiety.[2] The three methyl groups, particularly those at the ortho (2 and 6) positions, create

significant steric hindrance around the sulfonamide group.[2] This steric environment is not a

trivial feature; it profoundly influences the molecule's conformation, reactivity, and utility, making

it a valuable building block for creating complex molecular architectures in drug discovery and

materials science.[2] This guide will explore the core properties of this compound, providing the

foundational knowledge necessary for its effective application in research and development.

Molecular Structure and Physicochemical
Properties
The fundamental identity of a chemical compound is defined by its structure and physical

characteristics. 2,4,6-Trimethylbenzenesulfonamide is a colorless to light yellow crystalline
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powder.[2] Its core structure consists of a central benzene ring substituted with three methyl

groups and a sulfonamide group.

Caption: Molecular structure of 2,4,6-trimethylbenzenesulfonamide.

Core Physical Data
Quantitative physical data are critical for experimental design, including solvent selection for

reactions, purification, and formulation. The key properties of 2,4,6-
trimethylbenzenesulfonamide are summarized below.

Property Value Source

IUPAC Name
2,4,6-

trimethylbenzenesulfonamide
[3]

CAS Number 4543-58-2 [3]

Molecular Formula C₉H₁₃NO₂S [2][3]

Molecular Weight 199.27 g/mol [3]

Monoisotopic Mass 199.0667 Da [3]

Appearance
Colorless to light yellow

crystalline powder
[2]

Melting Point 82-86 °C [2]

Solubility
Soluble in water, ethanol, and

ether
[2]

Topological Polar Surface Area 68.5 Å² [3]

Spectroscopic Profile for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the identity and purity of a

compound. The unique structural features of 2,4,6-trimethylbenzenesulfonamide give rise to

a characteristic spectral fingerprint.

Infrared (IR) Spectroscopy
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IR spectroscopy is a powerful tool for identifying functional groups. The spectrum of 2,4,6-
trimethylbenzenesulfonamide is dominated by vibrations from the sulfonamide group.[2]

N-H Stretching: The two N-H bonds of the primary sulfonamide result in two distinct

stretching bands. The asymmetric stretch typically appears at a higher frequency (3390–

3323 cm⁻¹) than the symmetric stretch (3279–3229 cm⁻¹).[2] The presence of two peaks in

this region is a strong indicator of an unsubstituted sulfonamide.

S=O Stretching: The sulfonyl group also produces strong, characteristic asymmetric and

symmetric stretching bands. These are typically observed in the regions of 1388-1300 cm⁻¹

(asymmetric) and 1180-1169 cm⁻¹ (symmetric).[4]

Aromatic C-H and C=C Stretching: Standard peaks for the aromatic ring and methyl C-H

bonds will also be present.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's

symmetry.

Aromatic Protons: The two protons on the benzene ring are chemically equivalent and

should appear as a singlet. A reported spectrum shows this peak at 7.03 ppm (s, 2H).[5]

Methyl Protons: The three methyl groups (at positions 2, 4, and 6) are also equivalent and

should integrate to nine protons, appearing as a single sharp singlet. A reported value is

2.71 ppm (s, 9H).[5]

Amine Protons: The two protons on the nitrogen atom are exchangeable and may appear

as a broad singlet. A reported spectrum indicates a singlet at 3.69 ppm (s, 2H), although

the chemical shift and sharpness of this peak can vary significantly with solvent,

concentration, and temperature.[5]

¹³C NMR: The carbon NMR spectrum will reflect the molecule's symmetry.
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Aromatic Carbons: Four distinct signals are expected for the aromatic carbons. Reported

chemical shifts are 145.57, 139.92, 139.47, and 132.36 ppm.[5]

Methyl Carbons: Two signals are expected for the three methyl groups (the ortho and para

methyls may be distinct). Reported values are 22.88 and 21.19 ppm.[5]

Chemical Properties: Synthesis and Reactivity
Understanding the synthesis and reactivity of 2,4,6-trimethylbenzenesulfonamide is key to

leveraging it as a synthetic intermediate.

Synthesis Pathways
The compound can be synthesized via several routes, typically starting from mesitylene or a

related derivative. A common and industrially relevant approach involves the sulfonation of

mesitylene followed by amination.

Mesitylene
(1,3,5-Trimethylbenzene)

2,4,6-Trimethylbenzenesulfonyl
Chloride

 Sulfonation

Chlorosulfonic Acid
(ClSO₃H)

2,4,6-Trimethylbenzenesulfonamide

 Amination

Ammonia (NH₃)
or Ammonium Hydroxide

Click to download full resolution via product page

Caption: General workflow for the synthesis of 2,4,6-trimethylbenzenesulfonamide.

An alternative synthesis involves the reaction of 2,4,6-trimethylphenol with sulfamic acid.[2]

Other methods include reacting the phenol with sulfuric acid or employing different sulfonyl

chlorides in the presence of a base like triethylamine under anhydrous conditions.[2]
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Key Chemical Reactions
The reactivity is governed by the sulfonamide group and the activated aromatic ring, tempered

by steric hindrance.

Substitution Reactions: The sulfonamide group's nitrogen can act as a nucleophile, but its

reactivity is sterically hindered. More commonly, the sulfonamide can be derivatized. For

example, condensation reactions with aldehydes can form 2,4,6-trimethylbenzenesulfonyl

hydrazones, a class of compounds investigated for antibacterial activity.[6][7]

Reduction: The sulfonamide group can be reduced to the corresponding primary or

secondary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄).[2]

Oxidation: The methyl groups on the aromatic ring are susceptible to oxidation to form

carboxylic acids using potent oxidizing agents such as potassium permanganate (KMnO₄)

under harsh acidic conditions.[2]

Applications in Research and Drug Development
While not typically an active pharmaceutical ingredient (API) itself, 2,4,6-
trimethylbenzenesulfonamide and its immediate precursor, 2,4,6-trimethylbenzenesulfonyl

chloride, are valuable reagents.

Synthetic Intermediate: The compound serves as a crucial building block in organic

synthesis.[2] The sterically bulky 2,4,6-trimethylbenzenesulfonyl group can be used as a

protecting group for amines. Its derivatives have been explored for potential anticancer and

antimicrobial properties.[2][6]

Enzyme Inhibition Studies: The sulfonamide moiety is a well-known pharmacophore that can

interact with the active sites of various enzymes, such as carbonic anhydrase.[1][2] The

unique steric and electronic properties of the mesityl group can be exploited to design

selective inhibitors.

Ligands in Coordination Chemistry: Derivatives like benzenesulfonyl hydrazones can act as

ligands in the synthesis of bioactive metal complexes, opening avenues for developing novel

metallodrugs.[6][8]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.mdpi.com/1996-1944/14/11/2723
https://www.researchgate.net/figure/The-synthesis-of-novel-2-4-6-trimethylbenzenesulfonyl-hydrazones_fig2_351815735
https://www.smolecule.com/products/s1905510
https://www.smolecule.com/products/s1905510
https://www.benchchem.com/product/b1594488?utm_src=pdf-body
https://www.benchchem.com/product/b1594488?utm_src=pdf-body
https://www.smolecule.com/products/s1905510
https://www.smolecule.com/products/s1905510
https://www.mdpi.com/1996-1944/14/11/2723
https://www.ajchem-b.com/article_218497.html
https://www.smolecule.com/products/s1905510
https://www.mdpi.com/1996-1944/14/11/2723
https://www.researchgate.net/publication/351815735_Novel_246-Trimethylbenzenesulfonyl_Hydrazones_with_Antibacterial_Activity_Synthesis_and_In_Vitro_Study
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1594488?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
To ensure scientific integrity, methodologies must be robust and reproducible. Herein is a

standard protocol for the purification of the title compound.

Protocol: Purification by Recrystallization
Causality: Recrystallization is the most effective method for purifying solid organic compounds

like 2,4,6-trimethylbenzenesulfonamide.[2] The principle relies on the difference in solubility

of the compound in a hot versus a cold solvent. Impurities with different solubility profiles will

either remain in the cold solvent or be filtered out from the hot solution. The choice of solvent is

critical; an ideal solvent dissolves the compound well when hot but poorly when cold. A mixed-

solvent system (e.g., ethanol/water) is often effective.

Step-by-Step Methodology:

Solvent Selection: Place a small amount of the crude solid in a test tube. Add a few drops of

a potential solvent (e.g., ethanol). If it dissolves immediately at room temperature, the

solvent is unsuitable. If it is insoluble, heat the test tube. If it dissolves when hot, it may be a

good solvent. Cool the tube to see if crystals form.

Dissolution: Place the crude 2,4,6-trimethylbenzenesulfonamide (e.g., 1.0 g) into an

Erlenmeyer flask. Add the minimum amount of hot solvent (e.g., ethanol) required to fully

dissolve the solid. This ensures the solution is saturated.

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to

remove them. This must be done quickly to prevent premature crystallization.

Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.

Slow cooling promotes the formation of larger, purer crystals. Once at room temperature,

place the flask in an ice bath to maximize crystal yield.

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to

remove any residual soluble impurities.
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Drying: Dry the crystals thoroughly, either air-drying or in a vacuum oven at a temperature

well below the compound's melting point.

Self-Validation: The purity of the recrystallized product should be confirmed by measuring its

melting point. A sharp melting point range close to the literature value (82-86 °C) indicates high

purity. Further validation can be obtained via spectroscopic methods (NMR, IR).[2]

Conclusion
2,4,6-Trimethylbenzenesulfonamide is more than a simple organic compound; it is a versatile

tool for chemical innovation. Its defining feature—the sterically encumbered sulfonamide group

—dictates its reactivity and establishes its role as a valuable intermediate in the synthesis of

complex molecules. For professionals in drug development and chemical research, a thorough

understanding of its physical, spectroscopic, and chemical properties is essential for

harnessing its full potential in creating next-generation therapeutics and materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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